molecular formula C34H70NO10P B3333261 Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate CAS No. 953758-30-0

Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Cat. No.: B3333261
CAS No.: 953758-30-0
M. Wt: 683.9 g/mol
InChI Key: XDGIUHZTOUFLGK-SKZICHJRSA-N
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Description

Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes ammonium, phosphate, and long-chain fatty acid ester groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate typically involves multiple steps. One common method includes the esterification of glycerol with tetradecanoic acid to form 2,3-bis(tetradecanoyloxy)propyl glycerol. This intermediate is then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride, under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the phosphate group or the ester linkages.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.

    Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.

    Industry: Utilized in the production of specialty chemicals, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminoethyl 2,3-dihydroxypropyl hydrogen phosphate
  • Glycerophosphorylethanolamine
  • Glycerylphosphorylethanolamine

Uniqueness

Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate stands out due to its unique combination of long-chain fatty acid esters and phosphate groups. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring membrane integration and interaction with hydrophobic and hydrophilic environments.

Properties

IUPAC Name

azanium;2,3-dihydroxypropyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3/t31?,32-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGIUHZTOUFLGK-SKZICHJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70NO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746682
Record name Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953758-30-0
Record name Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Reactant of Route 2
Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
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Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
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Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
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Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Reactant of Route 6
Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

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